molecular formula C5H10ClNO B1368863 N-methyl-N-propylcarbamoyl chloride CAS No. 51493-02-8

N-methyl-N-propylcarbamoyl chloride

Cat. No.: B1368863
CAS No.: 51493-02-8
M. Wt: 135.59 g/mol
InChI Key: YEMRRHHMLASGRQ-UHFFFAOYSA-N
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Description

N-methyl-N-propylcarbamoyl chloride: is an organic compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol . It is a carbamoyl chloride derivative, characterized by the presence of a carbamoyl group (–CONH–) attached to a methyl and a propyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Biochemical Analysis

Biochemical Properties

N-methyl-N-propylcarbamoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of carbamate derivatives. It interacts with various enzymes and proteins, facilitating the formation of stable carbamate bonds. These interactions are essential in the modification of biomolecules, enhancing their stability and reactivity. The compound’s ability to form covalent bonds with amino groups in proteins makes it a valuable tool in biochemical research .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with amino groups in proteins can lead to changes in protein function and stability, impacting cellular activities such as growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound reacts with amino groups in proteins, leading to the formation of stable carbamate derivatives. These modifications can inhibit or activate enzymes, alter protein function, and affect gene expression. The compound’s reactivity is primarily due to the presence of the carbamoyl chloride group, which is highly reactive towards nucleophiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to the compound can lead to gradual changes in cellular function, including alterations in protein stability and enzyme activity. These temporal effects are important to consider in experimental designs to ensure accurate and reproducible results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in protein function and enzyme activity. Toxic or adverse effects may be observed at very high doses, including cellular toxicity and organ damage. Understanding the dosage effects is crucial for determining safe and effective concentrations for research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. These modifications can alter the activity of metabolic pathways, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-N-propylcarbamoyl chloride can be synthesized through the reaction of N-methyl-N-propylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane (DCM) or chloroform under controlled temperature conditions . The general reaction is as follows:

N-methyl-N-propylamine+PhosgeneN-methyl-N-propylcarbamoyl chloride+HCl\text{N-methyl-N-propylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} N-methyl-N-propylamine+Phosgene→N-methyl-N-propylcarbamoyl chloride+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-propylcarbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), chloroform

    Conditions: Room temperature to slightly elevated temperatures

Major Products:

    Carbamates: Formed by reaction with alcohols

    Ureas: Formed by reaction with amines

    Thiocarbamates: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of N-methyl-N-propylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .

Comparison with Similar Compounds

  • N-methyl-N-ethylcarbamoyl chloride
  • N-methyl-N-butylcarbamoyl chloride
  • N-methyl-N-phenylcarbamoyl chloride

Comparison: N-methyl-N-propylcarbamoyl chloride is unique due to its specific alkyl chain length, which influences its reactivity and the properties of its derivatives. Compared to N-methyl-N-ethylcarbamoyl chloride and N-methyl-N-butylcarbamoyl chloride, the propyl group provides a balance between steric hindrance and reactivity, making it suitable for a variety of applications .

Properties

IUPAC Name

N-methyl-N-propylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-3-4-7(2)5(6)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMRRHHMLASGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567376
Record name Methyl(propyl)carbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51493-02-8
Record name Methyl(propyl)carbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-propylcarbamoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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